3-Oxa-A-norsteroid
Description
Structure
3D Structure
Properties
CAS No. |
131142-74-0 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(5aS,8aS,8bR)-2,5a-dimethyl-7,8,8a,8b,9,10-hexahydro-5H-indeno[5,4-e][1]benzofuran-6-one |
InChI |
InChI=1S/C17H20O2/c1-10-9-13-11-7-8-17(2)14(4-6-16(17)18)12(11)3-5-15(13)19-10/h7,9,12,14H,3-6,8H2,1-2H3/t12-,14-,17-/m0/s1 |
InChI Key |
JITQHIVLOIAYRM-JDFRZJQESA-N |
SMILES |
CC1=CC2=C(O1)CCC3C2=CCC4(C3CCC4=O)C |
Isomeric SMILES |
CC1=CC2=C(O1)CC[C@H]3C2=CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC1=CC2=C(O1)CCC3C2=CCC4(C3CCC4=O)C |
Synonyms |
3-oxa-A-norsteroid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Oxa a Norsteroid Scaffolds
Strategic Approaches for A-Ring Contraction and Oxygen Atom Insertion
Several key strategies are employed to construct the 3-Oxa-A-norsteroid scaffold, primarily focusing on reducing the size of the A-ring from six to five members and incorporating an oxygen atom.
Oxidative Rearrangements (e.g., Baeyer-Villiger Oxidation of 2-Oxo-A-norsteroids)
Oxidative rearrangement reactions, particularly the Baeyer-Villiger oxidation, represent a significant route to introduce an oxygen atom into a cyclic system and induce ring contraction. In the context of 3-Oxa-A-norsteroids, the Baeyer-Villiger oxidation of 2-oxo-A-norsteroids is a relevant transformation. This reaction typically involves the treatment of a cyclic ketone with a peroxy acid, leading to the insertion of an oxygen atom adjacent to the carbonyl group, resulting in a lactone. documentsdelivered.comnih.gov
Evidence suggests that the Baeyer-Villiger oxidation of Δ4-3-oxo-steroids can yield enol-ε-lactones, which can be further oxidized to β-epoxy-ε-lactones. researchgate.netpublish.csiro.au These epoxy-ε-lactones are acid-labile and can rearrange to form 5α-acyl-δ-lactones. researchgate.netpublish.csiro.au In the case of 4,5-epoxyoholestan-3-ones, Baeyer-Villiger oxidation leads to oxygen insertion between C3 and C4, with the resulting epoxy-ε-lactones rearranging under acidic conditions to give 5-acyl-4-oxacholestan-3-ones. researchgate.netpublish.csiro.au This type of rearrangement, involving oxygen insertion and subsequent transformations, is central to forming the oxa-A-nor skeleton.
While the direct Baeyer-Villiger oxidation of 2-oxo-A-norsteroids is specifically mentioned as a method for synthesizing 2-oxa and 4-oxaandrostane derivatives, the principle of oxidative rearrangement for oxygen insertion and potential ring modification is broadly applicable in steroid synthesis. mdpi.com
Cyclization and Ring-Closing Reactions to Form the 3-Oxa Moiety
Cyclization and ring-closing reactions are fundamental in constructing cyclic systems, including the formation of the 3-oxa moiety within the A-norsteroid framework. These reactions typically involve bringing reactive functional groups into proximity to form a new ring.
One approach involves the cyclization of seco-steroid precursors, where the A-ring is initially cleaved. Subsequent ring-closing reactions can then form the desired five-membered A-ring containing the oxygen atom at the 3-position. For instance, the Dieckmann condensation of a 2,3-secosteroid diester has been shown to yield an A-norsteroid. nih.gov
Ring-closing metathesis (RCM) is another powerful tool for forming cyclic structures, including rings ranging from 5 to 30 members. libretexts.orgorganic-chemistry.org While not exclusively applied to 3-oxa-A-norsteroids in the provided context, RCM's ability to form cyclic alkenes suggests its potential in constructing the modified A-ring from suitable seco precursors with terminal olefinic functionalities.
Furthermore, intramolecular reactions can lead to the formation of the steroid rings. thieme-connect.com The cyclization of a 3,4-seco acid derivative, obtained from the oxidation of 5β-pregnanediol, upon heating with acetic anhydride (B1165640), resulted in the formation of A-nor-5β-pregnan-3,20-dione, demonstrating a ring closure to form the A-nor system. mdpi.comnih.gov
Transformation from Seco-Steroid Precursors
Transformation from seco-steroid precursors is a versatile strategy for synthesizing modified steroid skeletons, including 3-Oxa-A-norsteroids. Seco-steroids are characterized by a cleaved ring in the steroid structure. wikipedia.org By starting from a seco-steroid where the A-ring has been opened, synthetic routes can be designed to rebuild the A-ring with the desired five-membered size and incorporate the oxygen atom.
As mentioned earlier, the oxidation of 5β-pregnanediol to a 20-oxo-3,4-seco acid derivative, followed by heating with acetic anhydride, leads to the formation of A-nor-5β-pregnan-3,20-dione through a ring closure reaction. mdpi.comnih.gov This exemplifies the transformation of a seco-steroid precursor into an A-norsteroid.
Another example involves the oxidation of a steroid with CrO3/AcOH, which cleaved the A-ring to yield a 2,3-secosteroid. nih.gov This secosteroid was then subjected to Dieckmann condensation to form an A-norsteroid. nih.gov
Seco-steroid intermediates can also be generated through oxidative cleavage of unsaturated ketones. researchgate.net These seco compounds, often keto-esters, can then be cyclized to form norsteroids. researchgate.net
Asymmetric Synthesis and Control of Stereochemical Fidelity
Asymmetric synthesis and the control of stereochemical fidelity are paramount in the synthesis of steroids, including 3-Oxa-A-norsteroids, due to the presence of multiple chiral centers and the often specific biological activity associated with particular stereoisomers. libretexts.org
Enantioselective Pathways to 3-Oxa-A-norsteroids
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective pathways solely focused on 3-Oxa-A-norsteroids are not extensively detailed in the provided snippets, the broader field of enantioselective steroid synthesis offers relevant methodologies.
Enantioselective approaches in steroid synthesis have been explored using various strategies, including asymmetric catalysis and the use of chiral auxiliaries. wikipedia.orgresearchgate.netacs.orgcapes.gov.brduke.edu For instance, enantioselective Michael reactions catalyzed by chiral catalysts have been utilized in the synthesis of functionalized steroidal cores. umich.edu
The synthesis of optically active 3-Oxa-A-nor-steroids has been reported, indicating that enantioselective methods have been applied to this specific class of compounds. ust.hk
Diastereoselective Control in Multi-Step Syntheses
Diastereoselective control is crucial in multi-step syntheses of steroids to ensure the correct relative stereochemistry at multiple chiral centers. This is particularly important when constructing complex polycyclic structures like steroids.
Diastereoselective reactions can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions. For example, diastereoselective intramolecular [4+2] cycloaddition reactions have been employed in the synthesis of bridged metallacyclopentenes, key intermediates in some steroid syntheses. umich.edunih.gov
Organocatalysis has been used for diastereoselective synthesis of 5β-steroids through kinetically controlled transfer hydrogenation of conjugated olefins. rsc.org The selectivity in such reactions can be influenced by the catalyst and the formation of intermediate species. rsc.org
Controlling stereochemistry at specific positions, such as C3, is a critical aspect of steroid synthesis. umich.edunih.gov Diastereoselective reduction of ketone groups is one method used to establish the desired stereochemistry. nih.gov
The dependence of migration outcome on C-5 stereochemistry in ring expansion reactions of 3-oxosteroids highlights the importance of existing stereocenters in controlling the diastereochemical outcome of subsequent transformations. researchgate.net
The use of chiral auxiliaries can also facilitate diastereoselective control by temporarily introducing a stereogenic center that influences the stereochemical outcome of a reaction. wikipedia.org
Divergent Synthesis of this compound Analogues
Divergent synthesis strategies are valuable for generating libraries of analogues from common intermediates, allowing for systematic exploration of structure-activity relationships. For 3-oxa-A-norsteroids, divergent approaches can involve functionalization at various positions or the introduction of additional heteroatoms.
Functionalization at Peripheral Positions (e.g., C-17)
Functionalization at peripheral positions, such as C-17, is a common strategy in steroid chemistry to modulate biological activity. In the context of 3-oxa-A-norsteroids, modifications at C-17 can introduce various functional groups, altering interactions with biological targets. While specific examples focusing solely on C-17 functionalization of the this compound scaffold were not extensively detailed in the search results, the broader field of steroid synthesis provides context. Modifications at C-17 are known to impact the properties of steroid analogues. For instance, synthesis involving modifications at the C-17 position of estratriene derivatives has been explored to develop potential anticancer agents. nih.gov These modifications can involve the introduction of diverse substituents, influencing binding affinity and biological outcomes. The synthesis of 17α-ethynyl A-nortestosterone has also been reported, demonstrating the feasibility of introducing functional groups at C-17 in A-norsteroid systems. acs.org
Incorporation of Additional Heteroatoms within the Steroid Nucleus
The incorporation of additional heteroatoms within the steroid nucleus of 3-oxa-A-norsteroids can lead to novel structural scaffolds with potentially altered biological profiles. This strategy diversifies the chemical space beyond the simple A-nor modification and the presence of oxygen in the A ring. Research has explored the synthesis of steroid heterocycles where carbon atoms in the steroid core are replaced by heteroatoms like sulfur. For example, the synthesis of racemic A-nor-3,16-dithia- and 2-methyl-A-nor-3-oxa-16-thia-D-homo-1,5(10),8,14-estratetraen-17α-ols has been reported. nih.gov This demonstrates the possibility of incorporating multiple heteroatoms, including oxygen and sulfur, into the modified steroid framework. The introduction of heteroatoms into steroid compounds is recognized as a useful strategy for obtaining new biologically active molecules, such as potential anti-cancer drugs. mdpi.comresearchgate.net Aza-steroids, where nitrogen is incorporated into the steroid ring system, represent another class of heterosteroids with diverse biological activities. researchgate.net
Biotransformation and Chemoenzymatic Approaches for Norsteroid Modification
Biotransformation and chemoenzymatic approaches offer environmentally benign and often highly selective routes for the modification of steroid structures, including norsteroids. These methods leverage the catalytic power of enzymes and microorganisms to introduce specific functional groups or modify existing ones.
Microbial transformations have been utilized for the modification of steroids for many decades. wisc.edu Microorganisms can perform a variety of reactions, such as hydroxylation, oxidation, reduction, and cleavage of steroid rings or side chains. wisc.eduwikipedia.org For instance, microbial degradation of phytosterol side chains can yield C-19 and C-22 steroids, as well as 17-ketosteroids. wikipedia.org While specific examples of biotransformation applied directly to 3-oxa-A-norsteroids were not prominently featured in the search results, the general applicability of these methods to norsteroids and modified steroids suggests their potential in this area. Studies on the biotransformation of B-nor steroids by filamentous fungi like Fusarium culmorum have demonstrated regio- and stereospecific hydroxylation, indicating the capability of microorganisms to modify norsteroid scaffolds. mdpi.comresearchgate.net
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve desired transformations. This approach can be particularly useful for reactions that are challenging to perform solely by chemical means, such as stereoselective modifications. For example, chemoenzymatic strategies have been developed for the synthesis of steroidal drugs from biorenewable phytosterols. acs.org The enzymatic separation of epimeric mixtures of epoxides using epoxide hydrolases is another illustration of how enzymatic methods can be integrated into the synthesis of modified steroids, including epoxysterols. uc.pt The potential of chemoenzymatic approaches for the efficient synthesis of complex steroidal structures highlights their relevance for the preparation and modification of 3-oxa-A-norsteroids.
Chemical Reactivity and Derivatization Strategies of 3 Oxa a Norsteroid Systems
Reactions Involving the Cyclic Ether (Oxa) Moiety
The lactone ring is a key functional group in the 3-oxa-A-norsteroid scaffold and its reactivity is central to the chemical behavior of these molecules. The formation of this ring itself is a critical transformation, often achieved through methods like the Baeyer-Villiger oxidation of a corresponding A-nor-2-one precursor or via a multi-step sequence involving oxidative cleavage of an α,β-unsaturated ketone followed by reduction of the resulting seco-acid. mdpi.com For instance, 17β-hydroxy-2-oxa-5α-androstan-3-one can be synthesized from 17β-acetoxy-5α-androst-1-en-3-one by oxidative cleavage with potassium permanganate (B83412) and sodium periodate (B1199274) to form a seco-acid, which is then reduced with sodium borohydride (B1222165) to yield the lactone. mdpi.com
The primary reactions involving the cyclic ether moiety are cleavage and rearrangement.
Hydrolysis: Under basic or acidic conditions, the lactone can undergo hydrolysis to open the A-ring, yielding a 1,2-seco-A-norsteroid containing a carboxylic acid at C-2 and a hydroxyl group at C-4. This reaction is essentially the reverse of the lactonization step. Controlled alkaline hydrolysis can be a useful synthetic tool. nih.gov
Reduction: The ester linkage of the lactone is susceptible to reduction by powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction cleaves the C-O bond, resulting in the formation of a diol, specifically a 2,4-dihydroxy-A-norsteroid.
Reaction with Organometallic Reagents: Treatment of A-ring lactones with Grignard reagents can lead to complex rearrangements. For example, the reaction of 4-oxacholest-5-en-3-one with isopropylmagnesium bromide results not in a simple addition but in the formation of a bridged ketone, a 3(5 → 6βH)abeo-A-norcholestan-5-one derivative. rsc.org This highlights the unique reactivity imparted by the lactone structure within the rigid steroid framework.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Lactone Formation | 1) KMnO₄/NaIO₄; 2) NaBH₄ | This compound | mdpi.com |
| Hydrolysis | Aqueous Acid (H₃O⁺) or Base (OH⁻) | 1,2-Seco-A-nor-2-oic acid | nih.gov |
| Reduction | LiAlH₄ | A-nor-2,4-diol | |
| Grignard Reaction | R-MgBr (e.g., i-PrMgBr) | Bridged abeo-A-nor Ketone | rsc.org |
Transformations of Peripheral Functional Groups
Beyond the lactone ring, functional groups on the B, C, and D rings of the this compound skeleton are readily accessible for derivatization. These transformations are essential for modulating the molecule's properties. The most common site for such modifications is the C-17 position, which often bears a hydroxyl or ketone group.
Hydroxyl Group Derivatization: A C-17 hydroxyl group can be easily modified through various reactions.
Esterification: Acetylation using acetic anhydride (B1165640) in pyridine (B92270) is a common strategy to protect the hydroxyl group or modify activity. mdpi.com
Carbamate Formation: Reagents like 1,1´-carbonyldiimidazole (CDI) can convert hydroxyl groups into imidazole (B134444) carbamates, which can enhance ionization for analytical purposes. researchgate.net
Carbonate Formation: Fluoroalkyl chloroformates (e.g., TFECF) react efficiently with steroidal hydroxyl groups under anhydrous conditions to form mixed carbonates. nih.gov
Ketone Group Derivatization: A C-17 ketone is a versatile handle for introducing new functionality.
Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using reducing agents like sodium borohydride.
Oxime Formation: Reaction with hydroxylamine (B1172632) converts the ketone into an oxime. nih.gov This derivatization is often used to improve the detection sensitivity in mass spectrometry analyses by introducing an ionizable group. nih.gov
Multicomponent Reactions: Steroidal ketones can participate in multicomponent reactions, such as the Biginelli or Ugi reactions, to construct complex heterocyclic systems fused to the steroid core. nih.gov
| Functional Group | Reaction Type | Reagent(s) | Derivative Formed | Reference |
|---|---|---|---|---|
| Hydroxyl (e.g., at C-17) | Acetylation | Acetic Anhydride, Pyridine | Acetate Ester | mdpi.com |
| Hydroxyl (e.g., at C-17) | Carbamate Formation | 1,1´-Carbonyldiimidazole (CDI) | Imidazole Carbamate | researchgate.net |
| Ketone (e.g., at C-17) | Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | nih.gov |
| Ketone (e.g., at C-17) | Reduction | Sodium Borohydride (NaBH₄) | Secondary Hydroxyl |
Stereoselective Chemical Modifications
Achieving stereochemical control is a fundamental challenge and goal in steroid chemistry due to the numerous chiral centers in the molecule. Stereoselective reactions ensure the formation of a specific stereoisomer, which is critical as different isomers can have vastly different biological activities. masterorganicchemistry.comorganicchemistrytutor.com
In the context of 3-oxa-A-norsteroids, stereoselectivity is often crucial during the synthesis of the precursor. For example, the catalytic hydrogenation of a steroidal 4-ene-3-ketone precursor can be directed to selectively form the 5β-isomer, which is a key structural feature for certain biologically active steroids. nih.gov The choice of catalyst and reaction conditions, such as the use of specific ionic liquids, can significantly influence the stereochemical outcome of this reduction. nih.gov
Once the this compound scaffold is formed, subsequent modifications must also consider the stereochemistry of the existing centers.
Stereoselective Reduction: The reduction of a ketone at C-17 can proceed with high stereoselectivity, often influenced by the steric hindrance imposed by the rest of the steroid skeleton. The choice of reducing agent (e.g., bulky vs. small hydride reagents) can favor the formation of either the 17α- or 17β-hydroxyl epimer.
Enzymatic Transformations: Biocatalysis using specific enzymes, such as reductases or hydroxylases, offers a powerful method for achieving high stereoselectivity. mdpi.com For example, fungal biotransformation can selectively reduce a 3-keto group to a 3α-alcohol even in the presence of a D-ring lactone, demonstrating the high specificity of enzymatic reactions. mdpi.com
Stability and Degradation Pathways of 3-Oxa-A-norsteroids
The stability of 3-oxa-A-norsteroids is a critical factor for their synthesis, storage, and potential application. The lactone ring introduces a potential site of instability compared to all-carbon ring systems.
Chemical Stability: The lactone moiety is susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening as described in section 3.1. The stability is also influenced by formulation and storage conditions. For example, Oxandrolone, a commercially available this compound, was found to be stable in a medium-chain triglyceride oil formulation for at least one month when protected from light. nih.gov However, exposure to light significantly hastened its degradation, indicating a sensitivity to photodegradation. nih.gov Other steroidal lactones, such as withanolides, have also been shown to degrade under accelerated temperature and humidity conditions. researchgate.net
Metabolic Degradation: In a biological system, 3-oxa-A-norsteroids are subject to metabolic degradation. The metabolic pathways for anabolic androgenic steroids typically involve phase I and phase II reactions. anasci.org
Phase I Metabolism: This usually involves reductions and hydroxylations catalyzed by cytochrome P450 enzymes. For a this compound, this could involve hydroxylation at various positions on the steroid core or reduction of any existing ketone groups (e.g., at C-17). The lactone ring in Oxandrolone is known to confer resistance to hepatic metabolism, which is a key feature of its design. researchgate.net
Phase II Metabolism: The steroid or its phase I metabolites are conjugated with polar molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. anasci.org
The exact degradation pathways are specific to the individual compound's structure and the biological system in which it is present.
Structure Activity Relationship Sar Elucidation for 3 Oxa a Norsteroids
Correlating Structural Features with Preclinical Biological Efficacy
Examples from related oxa-steroids, such as Oxandrolone (a 2-oxa steroid), demonstrate that the introduction of an oxygen into the steroid skeleton can yield compounds with distinct pharmacological profiles, including altered anabolic and androgenic activity and improved oral bioavailability mdpi.comwikipedia.orgpreprints.orgresearchgate.net. Similarly, modifications in other steroid series have shown that specific substitutions and ring alterations can lead to activities such as anti-inflammatory, anticancer, and neuroactive effects nih.govconicet.gov.arnih.govnih.gov.
While direct data on 3-Oxa-A-norsteroids is not available, extrapolating from the SAR of related structures suggests that the specific arrangement of the oxygen at position 3 within the contracted A-ring would be a key determinant of its preclinical biological efficacy. The nature and position of substituents on the remaining rings (B, C, and D), as well as the stereochemistry at various centers, would also play crucial roles in defining the specific biological activity profile, such as affinity for particular steroid receptors or modulation of enzyme activity.
Impact of A-Ring Heteroatom Substitution and Contraction on Molecular Recognition
The A-ring of steroids is a crucial region for molecular recognition and binding to receptors. The contraction of the A-ring in norsteroids and the substitution of a carbon atom with a heteroatom like oxygen significantly impact how the molecule interacts with its biological targets nih.govnih.govnih.govresearchgate.net.
The introduction of an oxygen atom at position 3 in a 3-Oxa-A-norsteroid would introduce polarity and the capacity for hydrogen bonding in a region that is typically non-polar or contains a hydroxyl or ketone group in native steroids. This can alter the nature of the interactions with amino acid residues within a receptor binding pocket, potentially leading to differential binding affinity and selectivity. For instance, the presence of a hydrogen bond acceptor at position 3 could facilitate interactions with hydrogen bond donor residues in the receptor, influencing the binding pose and stability of the ligand-receptor complex.
Studies on other oxa-steroids, like 2-oxa- and 7-oxa-steroids, have shown that the position of the oxygen atom influences activity and selectivity for receptors such as the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR) wikipedia.org. This highlights that the specific location of the heteroatom within the modified ring is critical for molecular recognition.
The combined effect of A-ring contraction and oxygen substitution at position 3 in a this compound would likely result in a unique molecular shape and electronic distribution in the A-ring region, leading to distinct molecular recognition properties compared to both native steroids and other modified steroid scaffolds.
Stereochemical Determinants of Bioactivity and Receptor Interaction
For neuroactive steroids, for example, the stereochemistry at positions 3 and 5, and the A/B ring fusion, are known to profoundly influence their activity at the GABA-A receptor researchgate.netresearchgate.netbidd.group. Similarly, the stereochemistry at C17 in the D-ring is a key determinant of activity for many steroids, including androgens and estrogens mdpi.comresearchgate.net.
In a this compound, the stereochemical configuration at the carbon atoms within and adjacent to the contracted, oxygen-containing A-ring, as well as the stereochemistry of the A/B ring junction, would dictate the precise spatial arrangement of the oxygen atom and the contracted ring structure. These stereochemical features would govern the molecule's ability to achieve a favorable binding pose and establish specific interactions within the binding site of its target receptor or enzyme, thereby determining its biological activity.
Conformational Landscape Analysis and Ligand-Target Complementarity
The biological activity of a molecule is not only determined by its static structure but also by its dynamic behavior, including its conformational flexibility and preferred conformations. Conformational analysis is essential for understanding how a ligand can adapt to the shape and chemical environment of a receptor binding site to achieve optimal complementarity wikipedia.orgnih.govguidetopharmacology.orglibretexts.org.
The A-ring contraction and the introduction of an oxygen atom in a this compound would alter the conformational landscape compared to native steroids. The contracted A-ring may have different preferred puckered conformations (e.g., envelope, half-chair) than the cyclohexane (B81311) or cyclohexene (B86901) rings of typical steroids. The presence of the oxygen atom, with its different bond angles and lengths compared to carbon, would further influence the flexibility and preferred conformations of the A-ring.
Understanding the conformational preferences and flexibility of the this compound scaffold is crucial for predicting its binding to biological targets. Molecular modeling and computational techniques can be employed to explore the accessible conformations and assess their complementarity with the known or predicted structures of receptor binding pockets libretexts.org.
Ligand-target complementarity involves both shape complementarity and chemical complementarity (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions). The modified conformational landscape and the presence of the oxygen heteroatom in the A-ring of a this compound would influence both aspects of complementarity. A thorough conformational analysis would help to elucidate how these structural modifications impact the molecule's ability to achieve the necessary fit and interactions for biological activity.
Comparative SAR: 3-Oxa-A-norsteroids vs. Native Steroids and Other Modified Scaffolds
Comparing the SAR of 3-Oxa-A-norsteroids with native steroids and other modified scaffolds provides valuable insights into how specific structural changes influence biological activity and can lead to novel pharmacological properties.
Native steroids, such as testosterone, estradiol, and progesterone, exert their effects by binding to specific nuclear receptors (androgen receptor, estrogen receptor, progesterone receptor) mdpi.com. The SAR of these native steroids is well-defined, with specific functional groups and their positions being critical for receptor binding affinity and the resulting agonist or antagonist activity mdpi.comnih.gov.
Oxa-steroids, with an oxygen heteroatom replacing a carbon, also display distinct SAR profiles depending on the position of the oxygen. As seen with Oxandrolone (2-oxa) and other oxa-steroids, the oxygen can influence metabolic stability, oral bioavailability, and selectivity for different receptors mdpi.comwikipedia.orgpreprints.orgresearchgate.net.
The this compound scaffold, combining A-ring contraction and oxygen substitution at position 3, would be expected to have a unique SAR profile that differs from both native steroids and other modified scaffolds. The contracted, oxygenated A-ring would present a distinct surface for interaction with biological targets, potentially leading to:
Altered Receptor Binding Selectivity: The modified A-ring could favor binding to certain steroid receptors or other protein targets while showing reduced affinity for others, leading to improved selectivity.
Modulation of Receptor Activation: The altered interaction with the binding site could influence the conformational changes of the receptor upon ligand binding, leading to different functional outcomes (e.g., partial agonism or antagonism).
Changes in Metabolism and Pharmacokinetics: The presence of the oxygen and the modified A-ring could affect the molecule's susceptibility to metabolic enzymes, potentially leading to altered half-life and bioavailability compared to native steroids or other modified structures.
Novel Biological Activities: The unique structural features might enable interaction with entirely different biological targets, leading to novel pharmacological activities not observed with native steroids or other modified scaffolds.
Comparative SAR studies, involving the synthesis and biological evaluation of a series of 3-Oxa-A-norsteroids with variations in substituents and stereochemistry, alongside native steroids and other relevant modified structures, would be essential to fully elucidate the specific impact of this scaffold on biological activity.
Data Table: Examples of Related Modified Steroids and Their Activities
| Compound Name | PubChem CID | Structural Modification | Representative Biological Activity |
| Oxandrolone | 5878 | 2-Oxa, 17α-methyl | Anabolic and androgenic activity |
| Estrone | 5870 | A-ring aromatic, 3-hydroxy, 17-keto | Estrogenic activity |
| 19-Norandrosterone | 9548753 | 19-nor (lacks C19 methyl) | Metabolite of nandrolone |
| Inflatin A | 53493985 | Complex oxa-steroid | Cytotoxic activity |
Molecular Interactions and Biochemical Pathways of 3 Oxa a Norsteroids Preclinical Focus
Investigation of Enzyme Binding and Inhibition Mechanisms (In Vitro)
The interaction of 3-Oxa-A-norsteroids with enzymes involved in steroid metabolism is a key area of investigation to understand their potential as modulators of hormone synthesis.
Characterization of Enzyme Inhibition Kinetics
Currently, detailed studies characterizing the specific mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) by 3-Oxa-A-norsteroid compounds are limited in publicly available scientific literature. Such kinetic studies are crucial for understanding the precise mechanism by which these molecules interact with their enzymatic targets.
Identification of Mechanism-Based Inactivation Events
There is currently a lack of specific evidence from preclinical studies identifying mechanism-based inactivation of enzymes by 3-Oxa-A-norsteroids. This type of inhibition, where the inhibitor is converted by the enzyme into a reactive species that covalently binds to and inactivates the enzyme, represents a potent and often irreversible mode of action.
Substrate Mimicry and Active Site Interactions
The structural similarity of 3-Oxa-A-norsteroids to endogenous steroids suggests they may act as substrate mimics, competing with natural substrates for binding to the active sites of steroidogenic enzymes. However, specific details regarding the active site interactions and the extent of substrate mimicry for this particular class of compounds are not yet well-documented.
Specific Enzyme Targets
While research on various synthetic steroids has explored their inhibitory effects on enzymes critical to hormone production, specific data on 3-Oxa-A-norsteroids remains sparse. Key enzymes of interest in steroid research include:
Hydroxysteroid Dehydrogenases (HSDs): These enzymes, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), are essential for the biosynthesis of all classes of steroid hormones. nih.gov The potential for 3-Oxa-A-norsteroids to inhibit these enzymes is a logical area for investigation but lacks specific data.
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens and is a key target in the treatment of hormone-dependent cancers. nih.gov While other synthetic steroids, including some with modified A-rings, have been developed as aromatase inhibitors, the specific activity of 3-Oxa-A-norsteroids against this enzyme has not been extensively reported. nih.govnih.gov
Receptor Binding and Modulation Studies (Cell-Free and In Vitro Cellular Models)
The ability of 3-Oxa-A-norsteroids to bind to and modulate the activity of steroid hormone receptors is a primary focus of research to determine their potential as hormone receptor agonists or antagonists.
Affinity and Selectivity for Steroid Receptors
Preclinical studies have provided some insights into the receptor binding profiles of oxa-steroid derivatives, highlighting their potential for selective receptor modulation.
Progesterone (B1679170) Receptor (PR): A study on a series of novel oxa-steroids, specifically derivatives of 7-oxa-estra-4,9-diene-3,17-dione, identified them as potent and selective progesterone receptor antagonists. nih.gov One of the most potent compounds in this series, a 17-phenylethynyl derivative, exhibited a high binding affinity for the PR with an IC50 value of 1.4 nM. nih.gov Importantly, this compound displayed over 200-fold selectivity for the progesterone receptor over the glucocorticoid receptor, a significant finding as the widely used PR modulator mifepristone (B1683876) has nearly equal affinity for both receptors. nih.gov
Androgen Receptor (AR): Various steroidal compounds have been evaluated for their ability to bind to the androgen receptor. nih.gov However, specific binding affinity data for 3-Oxa-A-norsteroids in preclinical models are not readily available in the current body of scientific literature.
Glucocorticoid Receptor (GR): The interaction of various compounds with the glucocorticoid receptor is an important aspect of their pharmacological profile due to the wide-ranging effects of glucocorticoid signaling. nih.gov As noted, a 7-oxa-steroid derivative showed high selectivity for the progesterone receptor over the glucocorticoid receptor, indicating that structural modifications can be tailored to achieve receptor specificity. nih.gov However, direct binding studies of 3-Oxa-A-norsteroids to the glucocorticoid receptor have not been detailed.
Data on Receptor Binding Affinity of an Oxa-Steroid Derivative
| Compound Name | Receptor Target | Finding |
| 17-phenylethynyl-7-oxa-estra-4,9-diene-3,17-dione derivative | Progesterone Receptor | IC50 of 1.4 nM |
| 17-phenylethynyl-7-oxa-estra-4,9-diene-3,17-dione derivative | Glucocorticoid Receptor | Over 200-fold lower affinity compared to Progesterone Receptor |
| Mifepristone | Progesterone and Glucocorticoid Receptors | Equipotent binding to both receptors |
Ligand-Induced Receptor Conformational Changes
The biological activity of steroid hormones and their synthetic analogs is fundamentally linked to their ability to induce specific conformational changes in their target receptors upon binding. nih.gov This principle is central to the function of nuclear receptors (e.g., androgen, estrogen, glucocorticoid receptors) and is presumed to govern the activity of 3-Oxa-A-norsteroids at their respective targets.
When a steroid ligand binds to the ligand-binding domain (LBD) of a nuclear receptor, it triggers a series of structural rearrangements. researchgate.net A critical event in this process is the repositioning of a C-terminal helix, often referred to as helix 12 or the activation function 2 (AF-2) helix. In the agonist-bound state, this helix folds over the ligand-binding pocket, creating a stable surface for the recruitment of coactivator proteins. researchgate.net This coactivator binding is a prerequisite for initiating gene transcription.
Conversely, binding of an antagonist ligand induces a different conformational change, where the AF-2 helix is positioned such that it blocks the coactivator binding site, often facilitating the recruitment of corepressor proteins instead. nih.gov The precise nature of the conformational shift is unique to the ligand, meaning that different agonists or antagonists can induce distinct receptor shapes, leading to varied pharmacological responses. nih.govfrontiersin.org This phenomenon of ligand-specific receptor conformation allows for the development of selective receptor modulators (SRMs) that can elicit tissue- or gene-specific effects.
Studies using techniques like limited proteolysis have demonstrated that agonists and antagonists produce different patterns of receptor fragmentation, providing direct evidence of distinct ligand-induced conformations. nih.gov It is through these carefully orchestrated changes in three-dimensional structure that ligands like 3-Oxa-A-norsteroids can translate the act of binding into a specific biological signal.
Engagement with Other Biological Macromolecules
Protein-Ligand Interaction Profiling
Understanding the precise interactions between a ligand, such as a this compound, and its protein target is crucial for rational drug design and mechanism-of-action studies. Protein-ligand interaction profiling is the systematic characterization of the non-covalent forces that govern the formation and stability of the ligand-protein complex. These interactions are typically elucidated using high-resolution structural data from X-ray crystallography or NMR spectroscopy, complemented by computational modeling and biophysical techniques. nottingham.ac.uk
The binding of a steroid within a receptor's ligand-binding pocket is stabilized by a combination of specific interactions. youtube.com
Hydrophobic Interactions: The largely nonpolar steroid scaffold typically fits into a hydrophobic pocket within the protein, displacing water molecules and contributing favorably to the binding energy.
Hydrogen Bonds: Specific polar groups on the steroid (e.g., hydroxyl or keto groups) form directional hydrogen bonds with amino acid residues (e.g., glutamine, arginine, threonine) or backbone amides/carbonyls in the binding pocket. These bonds are critical for determining binding orientation and specificity.
Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can analyze 3D structural data to automatically detect and visualize these non-covalent interactions. nih.gov Such analyses can reveal how a synthetic steroid might mimic the interactions of an endogenous ligand or how subtle chemical modifications can lead to different binding modes and pharmacological outcomes. Techniques like hydrogen/deuterium exchange mass spectrometry can further probe these interactions by measuring how ligand binding alters the protein's solvent accessibility and conformation. nih.gov
| Interaction Type | Description | Key Amino Acid Residues Involved (Examples) |
| Hydrogen Bonds | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Gln, Asn, Arg, Thr, Ser, Tyr |
| Hydrophobic Contacts | Interactions between nonpolar regions of the ligand and protein. | Leu, Ile, Val, Phe, Trp, Met |
| Salt Bridges | Electrostatic interaction between oppositely charged residues. | Asp, Glu, Lys, Arg |
| π-Stacking | Non-covalent interaction between aromatic rings. | Phe, Tyr, Trp, His |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All residues at the binding interface |
Elucidation of Cellular Mechanisms of Action (In Vitro)
Modulation of Intracellular Signaling Cascades
In addition to their classical role as regulators of gene transcription via nuclear receptors, steroids can also elicit rapid biological responses by modulating intracellular signaling cascades. These non-genomic actions are initiated by steroid interactions with membrane-associated receptors or by direct effects on signaling proteins, occurring within seconds to minutes. nih.gov
It is plausible that 3-Oxa-A-norsteroids could engage in similar rapid signaling pathways. Steroids have been shown to activate a variety of kinase cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and mitogen-activated protein kinase (MAPK) pathways. nih.gov For example, rapid estrogen signaling can lead to the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway, resulting in the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.
Furthermore, some steroids can influence ion flux across the cell membrane, not only through ligand-gated ion channels (as discussed in 5.2.2) but also by affecting the activity of other channels and pumps, thereby altering cellular excitability and calcium homeostasis. For instance, studies on orexin (B13118510) A (OXA), a neuropeptide, have shown it can modulate nitrergic neurotransmission, an effect that can be influenced by other signaling molecules and demonstrates the complexity of these pathways. nih.gov The engagement of these rapid signaling pathways provides a mechanism for steroids and their synthetic analogs to exert effects that are independent of protein synthesis, contributing to their diverse pharmacological profiles.
Impact on Gene Expression Profiles (Non-Clinical Context)
The primary mechanism of action for many steroids involves the regulation of gene expression. Upon binding to its cognate nuclear receptor, a steroid-receptor complex acts as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This action can either enhance or repress the transcription of these genes into mRNA, thereby altering the proteome of the cell and producing a physiological response.
In a non-clinical, in vitro context, the impact of a compound like a this compound can be systematically evaluated using transcriptomic technologies such as RNA-sequencing. This approach allows for an unbiased, global analysis of all gene expression changes in cultured cells following treatment with the compound. nih.gov
Studies on various steroid-like molecules have revealed significant alterations in the expression of genes involved in diverse biological processes:
Steroidogenesis: Steroids can regulate the expression of enzymes involved in their own synthesis and metabolism, such as members of the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, creating feedback loops. nih.gov
Cell Cycle and Apoptosis: Genes controlling cell proliferation (e.g., cyclins, CDCs) and programmed cell death (e.g., Bcl-2 family) are common targets, which is relevant to the study of hormone-dependent cancers. nih.gov
Inflammation and Immune Response: Steroids like glucocorticoids are potent anti-inflammatory agents because they repress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov
Metabolism: Gene networks controlling glucose, lipid, and protein metabolism are also under steroid regulation.
Bioinformatic analysis of these gene expression profiles can identify the key pathways and cellular processes modulated by a novel steroid analog, providing critical insight into its potential mechanisms of action long before clinical application. mdpi.com
Computational and Theoretical Studies of 3 Oxa a Norsteroids
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict and analyze the binding of a ligand, such as a 3-Oxa-A-norsteroid derivative, to its biological target, typically a protein receptor. These methods provide a three-dimensional view of the interaction, helping to elucidate the structural basis of a compound's activity.
Research on related oxa-steroids has demonstrated the utility of this approach. For instance, molecular modeling of 7-oxa-steroids, identified as potent and selective progesterone (B1679170) receptor (PR) antagonists, revealed how the substitution of a carbon atom with oxygen in the steroid's B-ring causes a subtle conformational change in the tetracyclic core. nih.gov This seemingly minor alteration induces a significant spatial shift in the side chain of the D-ring. nih.gov This shift allows a phenyl group on the D-ring to form a highly favorable parallel-displaced π-π stacking interaction with a phenylalanine residue (Phe794) in the receptor's binding site. nih.gov Such detailed interaction models are crucial for understanding the structure-activity relationship (SAR) and for rationally designing more potent compounds.
Docking studies on other synthetic steroids, like oxandrolone (a 2-oxa-steroid), have been used to assess binding affinity for targets such as the human androgen receptor ligand-binding domain (hARLBD). These simulations characterize the binding cavity, often revealing it to be highly hydrophobic, which is consistent with the character of steroid ligands. By calculating binding energies, these studies can rank the affinity of different steroids for the receptor, providing predictions that can be tested experimentally. The general three-dimensional model of hormone binding domains in steroid receptors often features a twisted sheet of parallel beta-strands flanked by alpha-helices, creating a specific pocket for the ligand. nih.gov
Table 1: Molecular Properties and Binding Affinities of Selected Steroids with hARLBD
| Compound | Molecular Weight (g/mol) | logP | Computed Interaction Energy (kcal/mol) |
|---|---|---|---|
| Testosterone (Natural Ligand) | 288.42 | 3.32 | -84.58 |
| Oxandrolone | 306.44 | 2.99 | -77.94 |
| Oxymetholone | 332.48 | 3.12 | -79.35 |
| Stanozolol | 328.49 | 4.06 | -78.93 |
| Methandrostenolone | 300.44 | 3.12 | -82.68 |
This table is based on data from computational characterization of synthetic anabolic steroids binding to the human androgen receptor.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.comlsu.edu These calculations provide fundamental information about molecular geometry, orbital energies, charge distribution, and vibrational frequencies, which collectively determine the molecule's reactivity and spectroscopic signature.
A comprehensive vibrational analysis of the related 2-oxa-steroid, oxandrolone, was performed using DFT calculations with the B3LYP functional and 6-311G(d,p) basis set. mdpi.com This study involved optimizing the molecular structure to find its lowest energy conformation and then calculating its theoretical vibrational spectra (FT-IR and FT-Raman). mdpi.com The excellent agreement between the computed and experimentally measured spectra allowed for a precise assignment of the vibrational modes, particularly those associated with the carbonyl, hydroxyl, and lactone groups characteristic of the molecule. mdpi.com
Furthermore, quantum chemical calculations are essential for deriving key electronic descriptors used in other computational models like QSAR. nih.gov Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the total dipole moment, and the net atomic charges on specific atoms are critical for understanding how a steroid molecule will interact with its receptor. nih.gov For example, the HOMO-LUMO gap is an indicator of chemical reactivity and stability, while the distribution of charges can govern electrostatic interactions within the receptor binding pocket. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Oxandrolone
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H stretch | 3445 | - | 3450 |
| C-H stretch (asymmetric) | 2934 | 2941 | 2938 |
| C=O stretch (lactone) | 1724 | 1728 | 1730 |
| C-O stretch | 1030 | 1032 | 1035 |
This table presents a selection of vibrational modes for the 2-oxa-steroid oxandrolone, based on data from a quantum chemical investigation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com These models are invaluable in drug discovery for predicting the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts. mdpi.com
In the context of steroids, QSAR studies have successfully linked electronic properties to biological function. A QSAR study on 19-nor-testosterone derivatives demonstrated that their anabolic and androgenic activities have a significant relationship with quantum-chemical descriptors. nih.gov The models developed showed that the HOMO-LUMO energy difference, total dipole moment, chemical potential, and the net charge of specific carbon atoms in the steroid nucleus are key determinants of the interaction with the androgen receptor. nih.gov
The development of a robust QSAR model involves several critical steps, including the careful selection of molecular descriptors, the generation of a mathematical model (often using multi-linear regression or machine learning), and rigorous statistical validation. nih.govnih.gov Validation is performed using both an internal training set of molecules and an external test set to ensure the model's predictive power. nih.gov Key statistical parameters used for validation include the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (q² or Q²), and the predictive correlation coefficient for the external test set (r²_pred). nih.gov Acceptable 3D-QSAR models generally require an R² greater than 0.6 and a Q² greater than 0.5. nih.gov
The insights from QSAR can guide chemical modifications. For example, if a model indicates that a more negative charge on a particular atom enhances activity, chemists can design new derivatives with electron-withdrawing groups at that position to test the hypothesis.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for understanding the conformational flexibility of both the this compound and its target receptor, as well as the stability of their interaction. mdpi.com
Advanced MD techniques, such as accelerated MD (aMD), have been developed to overcome the time-scale limitations of conventional MD, allowing for the simulation of slower processes like ligand binding and unbinding. nih.gov These methods have enabled the calculation of thermodynamic and kinetic parameters of ligand binding, providing deeper insights into the complete binding process. nih.gov Such simulations can reveal the entire binding pathway, including intermediate states and the associated energy barriers, which are critical for understanding the mechanism of action and for designing drugs with optimized binding kinetics. nih.gov
Advanced Analytical and Spectroscopic Characterization in 3 Oxa a Norsteroid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the characterization of 3-Oxa-A-norsteroids, providing invaluable information for the assignment of atomic connectivity and the determination of molecular conformation in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
Proton NMR (¹H NMR) spectra provide details on the chemical environment of hydrogen atoms, including their chemical shifts, splitting patterns (multiplicity), and coupling constants (J values). Analysis of these parameters allows for the identification of different proton types and their neighboring environments within the 3-Oxa-A-norsteroid scaffold. For instance, characteristic shifts and coupling patterns are observed for protons adjacent to the oxygen atom in the modified A-ring and those on the remaining steroid rings.
Carbon-13 NMR (¹³C NMR), often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provides information on the carbon skeleton. The chemical shifts of carbon atoms are particularly sensitive to their hybridization state and the presence of electronegative atoms like oxygen in the A-ring. researchgate.netresearchgate.net Comparing experimental ¹³C NMR data with computed values can assist in assigning configurations of chiral organic compounds. frontiersin.org
Two-dimensional NMR techniques are essential for establishing correlations between nuclei and resolving complex spectra often encountered with rigid steroid structures. nih.govwashington.edu
¹H-¹H Correlation Spectroscopy (COSY) reveals scalar couplings between protons on adjacent carbons, helping to trace connectivity through the molecule's sigma bond framework.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the chemical shifts of protons and carbons. HSQC identifies one-bond ¹H-¹³C correlations, while HMBC reveals two- and three-bond correlations, crucial for piecing together the carbon framework and identifying quaternary carbons. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about spatial proximities between protons, regardless of scalar coupling. uzh.ch This is particularly useful for determining the relative stereochemistry of chiral centers and understanding the preferred conformation of the molecule in solution. By analyzing NOE correlations, researchers can gain insights into the three-dimensional arrangement of the rings and substituents in 3-Oxa-A-norsteroids.
While specific NMR data for 3-Oxa-A-norsteroids were not extensively detailed in the search results, studies on related norsteroids and oxa-steroids demonstrate the power of these techniques. For example, NMR methods have been used to investigate the structures and preferred conformations of norsteroids nih.gov and to confirm the structure of a 2-oxa androstane (B1237026) derivative. mdpi.com The analysis of ¹H NMR spectra, including the resolution of complex coupling patterns, is a key aspect of steroid structure determination. scielo.br
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the characterization of 3-Oxa-A-norsteroids, primarily used to determine their elemental composition and to gain structural information through the analysis of fragmentation patterns. savemyexams.comresearchgate.netresearchgate.net
HRMS provides highly accurate mass-to-charge ratio (m/z) values for the molecular ion and its fragments, typically reported to four or five decimal places. savemyexams.com This high precision allows for the unambiguous determination of the molecular formula of a this compound, differentiating it from compounds with similar nominal masses but different elemental compositions. savemyexams.com
Electron ionization (EI) is a common ionization method that induces fragmentation of the molecule, producing a characteristic pattern of fragment ions. savemyexams.comuct.ac.zajascoeurope.com The fragmentation pathways are dependent on the structure of the molecule, and analyzing the m/z values and relative abundances of these fragments provides valuable structural insights. savemyexams.comuct.ac.zajascoeurope.com For 3-Oxa-A-norsteroids, fragmentation can occur at various points in the steroid ring system, including cleavages within the modified A-ring and the scission of bonds in the B, C, and D rings.
Studies on the fragmentation of 3-oxo-steroids and related nor-compounds by high-resolution mass spectrometry have been reported, providing a basis for understanding the fragmentation behavior of 3-Oxa-A-norsteroids. rsc.org Characteristic neutral losses and fragment ions can be indicative of specific structural features, such as the presence of the oxa-A-ring and various substituents on the steroid core. nih.govnih.govfrontiersin.orgresearchgate.net Isotopic labeling can be a helpful tool in understanding fragment ion generation and confirming structural assignments. nih.govresearchgate.net
The mass spectrum of a this compound serves as a unique molecular fingerprint that can be compared to spectral databases for identification or used to propose structural features of novel compounds. savemyexams.com
X-ray Crystallography for Precise Three-Dimensional Structure Determination
The technique involves diffracting X-rays off the electrons in a crystal lattice. wikipedia.org The resulting diffraction pattern is then analyzed to produce an electron density map, from which the positions of the atoms can be determined. nih.govwikipedia.org This allows for the unambiguous confirmation of the molecular structure, including the connectivity of atoms and the stereochemistry at each chiral center.
For 3-Oxa-A-norsteroids, X-ray crystallography can precisely define the conformation of the modified A-ring and its orientation relative to the rest of the steroid skeleton. It can also reveal details about crystal packing and intermolecular interactions, although the primary application in structural research is the determination of the individual molecular structure.
While direct examples of X-ray crystal structures of 3-Oxa-A-norsteroids were not prominently featured in the search results, the technique has been successfully applied to the structure determination of various steroids and norsteroids. nih.govresearchgate.netuct.ac.zamdpi.com For instance, X-ray crystallography was used to establish the structure and stereochemistry of a dibromo-dinorandrostene derivative. researchgate.net The ability of X-ray crystallography to provide atomic-resolution structures makes it an invaluable tool for confirming structures determined by other spectroscopic methods and for understanding the solid-state properties of 3-Oxa-A-norsteroids.
Chiroptical Methods (e.g., ORD, CD) for Absolute Configuration Assignment
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential techniques for determining the absolute configuration of chiral 3-Oxa-A-norsteroids. frontiersin.orgchemistrywithatwist.commgcub.ac.inslideshare.net These methods measure the differential interaction of chiral molecules with plane-polarized or circularly polarized light. mgcub.ac.inslideshare.netjasco-global.com
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance as a function of wavelength. mgcub.ac.inslideshare.netjasco-global.com Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light as a function of wavelength, typically in the ultraviolet-visible region. jascoeurope.commgcub.ac.injasco-global.com
Chiroptical properties are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule, including both its absolute configuration and conformation. jascoeurope.comchemistrywithatwist.commgcub.ac.in The CD spectrum of an optically active compound exhibits Cotton effects (peaks or troughs) in the region of its electronic absorption bands. jascoeurope.comslideshare.net The sign and magnitude of these Cotton effects, as well as the shape of the ORD curve (anomalous dispersion), can be related to the stereochemistry of the molecule. jascoeurope.comslideshare.net
For 3-Oxa-A-norsteroids, which possess inherent chirality due to their tetracyclic structure and potential chiral centers, ORD and CD spectroscopy can provide crucial information about their absolute configuration. Comparing experimental CD or ORD spectra with those of known compounds or with spectra predicted by theoretical calculations (e.g., using Density Functional Theory) is a common approach for assigning absolute configuration. frontiersin.orgchemistrywithatwist.comnih.gov This combined experimental and computational approach enhances the reliability of the stereochemical assignment. chemistrywithatwist.com
The application of chiroptical methods is particularly valuable when the compound cannot be crystallized for X-ray diffraction or when the X-ray data does not allow for the determination of absolute configuration in the absence of a heavy atom. researchgate.net
Compound Names and PubChem CIDs
Emerging Research Avenues and Future Directions in 3 Oxa a Norsteroid Chemistry and Biology
Design and Synthesis of Highly Selective and Potent Analogues
The design and synthesis of 3-Oxa-A-norsteroid analogues with enhanced selectivity and potency remains a central focus in the field. The goal is to develop compounds with improved pharmacological profiles, such as a favorable anabolic-to-androgenic ratio and reduced undesirable side effects. A notable example within this class is the synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one, a non-methylated analogue of Oxandrolone. Different synthetic pathways have been explored for its preparation, often starting from readily available steroid precursors like 17β-hydroxy-5α-androstan-3-one (5α-dihydrotestosterone, DHT) wikipedia.orgnih.govnih.gov. These routes may involve steps such as acetylation, dehydrogenation, oxidation, and reduction to achieve the desired 2-oxa-3-oxo structure in the A-ring wikipedia.orgnih.gov.
The synthesis of 2-oxa or 4-oxa derivatives can be achieved from parent steroids possessing a conjugated double bond in ring A through methods like the oxidation of α,β-unsaturated ketones to generate secocarbonyl acids, which are subsequently reduced to lactones wikipedia.orgnih.gov. Another approach involves the Bayer-Villiger oxidation of 17β-hydroxy-A-nor-5α-androstan-2-one, which can yield both 2-oxa and 4-oxaandrostane derivatives wikipedia.orgnih.gov. Ongoing research aims to assess the efficacy of synthesized compounds and explore their potential therapeutic benefits wikipedia.orgnih.govnih.gov. The development of novel 3-oxo-4-oxa-5α-androst-17β-amide derivatives has also been reported, demonstrating good 5α-reductase inhibitory activities and androgen receptor binding affinities, along with potent anti-proliferative activities in certain cancer cell lines nih.gov.
Discovery of Novel Biological Targets and Therapeutic Applications (Preclinical)
Preclinical research into 3-Oxa-A-norsteroids is actively uncovering novel biological targets and potential therapeutic applications. Compounds like 17β-hydroxy-2-oxa-5α-androstan-3-one are being investigated for their potential in treating conditions such as estrogen-positive breast cancer, hypogonadism, diabetes, cardiovascular diseases, and osteoporosis wikipedia.orgnih.govnih.gov. This suggests a broader range of potential applications beyond the traditional anabolic uses associated with some steroids.
Norsteroids in general have demonstrated diverse biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and cytotoxic effects guidetopharmacology.orgnucleos.com. Specific examples of norsteroids have shown significant activity against cancer cell lines, inhibition of acetylcholinesterase, and promising antifouling properties guidetopharmacology.org. The exploration of these diverse activities highlights the potential for 3-Oxa-A-norsteroids to act on a variety of biological targets. The identification of 3-oxo-4-oxa-5α-androst-17β-amide derivatives as dual inhibitors of 5α-reductase and androgen receptor antagonists points towards their potential in hormone-related conditions, particularly prostate cancer nih.gov.
Integration of High-Throughput Screening and Omics Technologies
The integration of high-throughput screening (HTS) and omics technologies is poised to accelerate the discovery and understanding of 3-Oxa-A-norsteroids. HTS enables the rapid screening of large libraries of compounds against specific biological targets or cellular phenotypes, allowing for the efficient identification of potential hits pharmakb.comidrblab.net. This is particularly valuable in the early stages of drug discovery for identifying this compound analogues with desired activities from diverse synthetic libraries.
Omics technologies, such as metabolomics, provide comprehensive insights into the metabolic changes within biological systems. Metabolite profiling can help identify metabolic pathways perturbed by 3-Oxa-A-norsteroids, offering clues about their mechanisms of action and potential targets. Transcriptome data has also been utilized to understand the genetic factors influencing steroid metabolism in microorganisms, an approach that could be extended to study the biological effects and metabolic fate of 3-Oxa-A-norsteroids. The combination of HTS for identifying active compounds and omics for elucidating their biological impact represents a powerful approach for future research in this area.
Advancements in Stereocontrolled Synthetic Methodologies
Advancements in stereocontrolled synthetic methodologies are crucial for the precise synthesis of this compound analogues with defined stereochemistry. The biological activity of steroids is highly dependent on their three-dimensional structure and the specific configuration of chiral centers. Therefore, controlling the stereochemistry during the synthesis of the contracted A-ring and the incorporation of the oxygen atom is paramount to obtaining compounds with predictable and desirable biological effects.
While general methods for introducing an oxygen atom into the steroid skeleton exist, such as Baeyer-Villiger oxidation wikipedia.orgnih.gov, ongoing research in steroid synthesis focuses on developing more efficient and stereoselective routes. Techniques for stereocontrolled synthesis have been explored for various steroid modifications and related cyclic systems. Applying these advancements to this compound synthesis will enable the creation of libraries of stereochemically pure analogues, allowing for detailed structure-activity relationship studies and the identification of isomers with optimal biological profiles.
Multidisciplinary Approaches for Comprehensive Mechanistic Understanding
A comprehensive understanding of the mechanisms of action of 3-Oxa-A-norsteroids necessitates multidisciplinary approaches. Integrating expertise from organic chemistry, medicinal chemistry, biology, pharmacology, and computational science is essential to fully characterize these compounds and their interactions within biological systems.
Q & A
Q. What methodological considerations are critical for optimizing the synthesis of 3-Oxa-A-norsteroid derivatives?
Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst load) and rigorous characterization using techniques like NMR, HPLC, and mass spectrometry. Control variables such as reaction time and purity of starting materials must be documented to ensure reproducibility. Comparative analysis of yield and stereochemical outcomes under different conditions is essential .
Q. Which analytical techniques are most reliable for distinguishing this compound isomers, and how should they be validated?
High-resolution NMR (e.g., DEPT, COSY) and chiral chromatography are preferred for isomer differentiation. Validation involves cross-referencing with X-ray crystallography data (if available) and statistical analysis of retention times across multiple solvent systems. Reproducibility should be confirmed through independent replication .
Q. How should researchers design a literature review strategy to identify gaps in this compound pharmacology?
Use structured keyword searches (e.g., "this compound metabolism," "steroid analog bioactivity") in databases like PubMed and SciFinder, prioritizing primary sources. Categorize findings by biological targets (e.g., enzyme inhibition) and highlight discrepancies in reported IC values. Include a critical appraisal of methodologies used in prior studies .
Q. What steps ensure robust hypothesis formulation when investigating this compound’s biological activity?
Start with a systematic review of structure-activity relationship (SAR) data from analogous steroids. Define independent variables (e.g., substituent groups) and dependent variables (e.g., receptor binding affinity). Use pilot experiments to test feasibility, and employ null/alternative hypotheses to address potential confounding factors like cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Conduct meta-analyses to compare experimental conditions (e.g., cell lines, assay protocols) across studies. Use multivariate regression to identify variables influencing discrepancies. Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) and share raw datasets for transparency .
Q. What experimental designs are suitable for probing the interplay between this compound’s structural modifications and pharmacokinetic properties?
Adopt a factorial design to test combinations of substituents (e.g., hydroxylation at C-17 vs. methylation). Measure outcomes like metabolic stability (using liver microsomes) and membrane permeability (Caco-2 assays). Apply ANOVA to assess interaction effects and prioritize variables for further optimization .
Q. How can computational modeling improve the prediction of this compound’s target selectivity?
Use molecular docking (e.g., AutoDock Vina) with homology-modeled receptors to simulate binding modes. Validate predictions via mutagenesis studies targeting key residues. Calibrate force fields using experimental binding data and apply machine learning to refine scoring functions .
Q. What strategies address ethical and translational challenges in transitioning this compound from preclinical to clinical studies?
Prioritize compounds with demonstrated selectivity and low off-target effects in animal models. Design dose-escalation studies using PK/PD modeling to minimize toxicity risks. Engage ethics committees early to address informed consent protocols and data-sharing policies, referencing frameworks like the Declaration of Helsinki .
Methodological Notes
- Data Validation : Always include triplicate measurements and negative controls to account for experimental variability .
- Statistical Rigor : Use Bonferroni corrections for multiple comparisons in bioactivity studies to reduce Type I errors .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
